molecular formula C8H5NO3 B071481 Furo[3,2-c]pyridine-4-carboxylic acid CAS No. 190957-82-5

Furo[3,2-c]pyridine-4-carboxylic acid

Cat. No. B071481
M. Wt: 163.13 g/mol
InChI Key: IZFSQLGLFJHCDL-UHFFFAOYSA-N
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Description

“Furo[3,2-c]pyridine-4-carboxylic acid” is a chemical compound with the molecular weight of 163.13 . It is used in the field of chemistry for various purposes . The furo[3,2-c]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .


Synthesis Analysis

The synthesis of “Furo[3,2-c]pyridine-4-carboxylic acid” involves several steps. One study reports a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,2-c]pyridine-1,4-diones . Another study describes the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-c]pyridine-4-carboxylic acid” can be represented by the InChI code: 1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11) . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

“Furo[3,2-c]pyridine-4-carboxylic acid” can undergo various chemical reactions. For instance, it can participate in a unique domino reaction that includes C–H activation, Lossen rearrangement, annulation, and lactonization . This reaction pathway allows for the synthesis of novel furo[3,2-c]pyridine-1,4-diones .


Physical And Chemical Properties Analysis

“Furo[3,2-c]pyridine-4-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

  • Scientific Field : Biomedical Sciences
  • Summary of the Application : Furo[3,2-c]pyridine-4-carboxylic acid has been used to construct an AIE-active (Aggregation-Induced Emission) photosensitizer, named LIQ-TF . This compound shows near-infrared emission with high quantum yield .
  • Methods of Application : An Rh-catalyzed tandem reaction was performed to construct LIQ-TF . The specific experimental procedures and technical details were not provided in the source .
  • Results or Outcomes : LIQ-TF showed high efficiency in generating singlet oxygen (1O2) and hydroxyl radicals (˙OH), which are crucial for photodynamic therapy . It could be used for specific imaging and photodynamic ablation of Gram- .

Safety And Hazards

“Furo[3,2-c]pyridine-4-carboxylic acid” may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

furo[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFSQLGLFJHCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442001
Record name Furo[3,2-c]pyridine-4-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridine-4-carboxylic acid

CAS RN

190957-82-5
Record name Furo[3,2-c]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-4-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Benckova, A Krutošíková - Collection of Czechoslovak …, 1999 - cccc.uochb.cas.cz
5-Aminofuro[3,2-c]pyridinium tosylates 2a-2c were synthesized by direct N-amination of furo[3,2-c]pyridines 1a-1c with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane. …
Number of citations: 19 cccc.uochb.cas.cz
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Cyanation of furo[2,3‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine N‐oxides 1a, 1b and 1c by the Reissert‐Henze method, reaction with benzoyl chloride and trimethylsilyl cyanide in …
Number of citations: 9 onlinelibrary.wiley.com
I Bradiaková, T Ďurčeková, N Prónayová, A Gatial… - Chemical Papers, 2009 - Springer
2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one (I) was prepared by a three-step synthesis. Its reaction with phosphorus sulfide rendered thione II which was methylated …
Number of citations: 5 link.springer.com

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